molecular formula C13H12N2O3 B11562612 N'-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide

N'-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide

Cat. No.: B11562612
M. Wt: 244.25 g/mol
InChI Key: LRVMRBCRAADUGL-NTEUORMPSA-N
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Description

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of primary amines with carbonyl compounds. This particular compound features a furan ring and a methoxybenzohydrazide moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE typically involves the condensation reaction between furan-2-carbaldehyde and 2-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for reflux and recrystallization processes.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The furan ring and methoxybenzohydrazide moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce corresponding amines.

Scientific Research Applications

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE exerts its effects involves its interaction with various molecular targets. For instance, as an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms. In anticancer research, it inhibits specific enzymes involved in cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • (E)-3-[(Dimethylamino)methylidene]furan-2(3H)-thiones

Uniqueness

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE is unique due to its specific structural features, such as the furan ring and methoxybenzohydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar Schiff base hydrazones .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C13H12N2O3/c1-17-12-7-3-2-6-11(12)13(16)15-14-9-10-5-4-8-18-10/h2-9H,1H3,(H,15,16)/b14-9+

InChI Key

LRVMRBCRAADUGL-NTEUORMPSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=CC=CO2

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=CC=CO2

Origin of Product

United States

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